molecular formula C10H13N3O3 B15318254 tert-Butyl (5-formylpyrimidin-2-yl)carbamate CAS No. 1001754-78-4

tert-Butyl (5-formylpyrimidin-2-yl)carbamate

Cat. No.: B15318254
CAS No.: 1001754-78-4
M. Wt: 223.23 g/mol
InChI Key: YRZIINDLWREGSB-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-formylpyrimidin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The compound features a tert-butyl group, a formyl group attached to a pyrimidine ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-formylpyrimidin-2-yl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The formyl group can be introduced via formylation reactions using reagents like formic acid or formyl chloride.

Industrial Production Methods: Industrial production methods for tert-butyl N-(5-formylpyrimidin-2-yl)carbamate are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reagents and conditions as those used in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines or thiols

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted pyrimidines

Mechanism of Action

The mechanism of action of tert-butyl N-(5-formylpyrimidin-2-yl)carbamate is primarily related to its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions.

Comparison with Similar Compounds

  • tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate
  • tert-Butyl N-(5-chloropyrimidin-2-yl)carbamate
  • tert-Butyl N-(5-methylpyrimidin-2-yl)carbamate

Comparison:

Conclusion

tert-Butyl N-(5-formylpyrimidin-2-yl)carbamate is a versatile compound used in organic synthesis, pharmaceuticals, and the chemical industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

CAS No.

1001754-78-4

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

tert-butyl N-(5-formylpyrimidin-2-yl)carbamate

InChI

InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)13-8-11-4-7(6-14)5-12-8/h4-6H,1-3H3,(H,11,12,13,15)

InChI Key

YRZIINDLWREGSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)C=O

Origin of Product

United States

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